molecular formula C19H16N6O4 B2940444 Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034446-90-5

Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2940444
CAS No.: 2034446-90-5
M. Wt: 392.375
InChI Key: ANPUYEKRBYPOEM-UHFFFAOYSA-N
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Description

Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety. The molecule is further functionalized with a carbamoyl linker and a methyl benzoate ester group. The 1,2,4-oxadiazole ring, for instance, acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . The triazolo-pyridine system may contribute to π-π stacking interactions in biological targets, while the benzoate ester influences solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-11-21-18(29-24-11)14-7-8-25-15(9-14)22-23-16(25)10-20-17(26)12-3-5-13(6-4-12)19(27)28-2/h3-9H,10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPUYEKRBYPOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate (CAS Number: 2034446-90-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O4C_{19}H_{16}N_{6}O_{4}, with a molecular weight of 392.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Case Studies

  • Anti-Tubercular Activity : In a study focused on the design and synthesis of novel compounds for anti-tubercular activity, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. The results indicated that several compounds exhibited significant activity with IC90 values ranging from 3.73 to 40.32 μM .
  • Cytotoxicity : Further investigations revealed that these compounds were generally nontoxic to human embryonic kidney (HEK-293) cells at the concentrations tested. This suggests a favorable therapeutic index for potential drug development .

Research Findings

A series of oxadiazole and triazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated moderate cytotoxic effects against various cancer cell lines. For instance:

Compound IDCell LineIC50 (μM)
Compound AHeLa15.2
Compound BMCF712.8
Compound CA54918.6

These findings highlight the potential of oxadiazole-containing compounds in cancer therapy .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Docking studies have shown that these compounds can effectively bind to target proteins involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Core Heterocycles

The target compound’s triazolo[4,3-a]pyridine-oxadiazole hybrid distinguishes it from analogs. Key comparisons include:

  • 3-((4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoate (): Core: Pyrazole instead of triazolo-pyridine. Synthesis: Yield of 69% via column chromatography, suggesting moderate synthetic accessibility .
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473, ) :

    • Core : Isoxazole ring linked via phenethoxy group.
    • Ester : Ethyl benzoate vs. methyl benzoate, which may alter metabolic clearance rates .
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Core: Thiadiazole instead of oxadiazole.
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield
Target Compound Triazolo-pyridine-oxadiazole Methyl benzoate, carbamoyl - -
Compound Pyrazole-oxadiazole Trifluoromethyl, benzoate - 69%
I-6473 Isoxazole-phenethoxy Ethyl benzoate - -
Compound Thiadiazole Phenylcarbamoyl, methoxy 369.4 -

Physicochemical Properties

  • Solubility : Ethyl benzoate derivatives () may exhibit lower aqueous solubility than methyl esters due to longer alkyl chains .

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